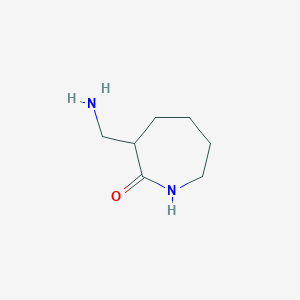

3-(Aminomethyl)azepan-2-one

描述

Structure

3D Structure

属性

分子式 |

C7H14N2O |

|---|---|

分子量 |

142.20 g/mol |

IUPAC 名称 |

3-(aminomethyl)azepan-2-one |

InChI |

InChI=1S/C7H14N2O/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5,8H2,(H,9,10) |

InChI 键 |

FVDVYUMFTBQHLF-UHFFFAOYSA-N |

规范 SMILES |

C1CCNC(=O)C(C1)CN |

产品来源 |

United States |

Synthetic Methodologies for 3 Aminomethyl Azepan 2 One and Its Analogs

Historical Development of Azepan-2-one (B1668282) Synthesis

The parent structure, azepan-2-one, is more commonly known as ε-caprolactam. Its history is central to the development of polymer chemistry. The first synthesis of caprolactam was reported in the late 19th century and was achieved through the cyclization of ε-aminocaproic acid. acs.org However, the breakthrough for large-scale industrial production came with the development of the Beckmann rearrangement of cyclohexanone oxime. acs.orgnih.govorganicchemistrydata.org This reaction, named after German chemist Ernst Otto Beckmann, provides an efficient pathway to caprolactam, the monomer for Nylon 6. nih.govorganicchemistrydata.org The industrial significance of this rearrangement spurred extensive research into its mechanism and optimization, cementing its place as the primary historical and current method for producing the azepan-2-one core. nih.govharvard.edu

Conventional Multi-Step Synthetic Strategies

Conventional syntheses typically involve building the azepan-2-one ring first, followed by functionalization at the 3-position.

The Beckmann rearrangement remains the most prominent ring-closure method for forming the azepan-2-one skeleton. nih.gov The process begins with the formation of an oxime from a ketone, in this case, cyclohexanone. escholarship.org Treatment of the cyclohexanone oxime with a strong acid, such as sulfuric acid or oleum, catalyzes the rearrangement. nih.govnih.gov The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of this intermediate yields the final lactam product. escholarship.org

| Reaction Name | Starting Material | Key Reagents | Product | Description |

| Beckmann Rearrangement | Cyclohexanone Oxime | Strong Acid (e.g., H₂SO₄) | Azepan-2-one (Caprolactam) | Acid-catalyzed rearrangement of an oxime to form an amide (lactam). nih.gov |

| Ring-Closing Metathesis (RCM) | Acyclic Diene with Nitrogen | Grubbs' or Schrock Catalyst | Dihydroazepine derivative | Metal-catalyzed reaction forming a cyclic alkene from an acyclic diene by eliminating ethylene. uwindsor.canih.gov |

More recent synthetic strategies have employed ring-closing metathesis (RCM) to form seven-membered heterocyclic rings. uwindsor.ca This powerful carbon-carbon bond-forming reaction utilizes ruthenium or molybdenum catalysts (such as Grubbs' or Schrock catalysts) to cyclize a diene-containing precursor. nih.gov The driving force for the reaction is often the entropically favorable release of a small volatile molecule, typically ethylene. nih.gov While not the standard industrial method for simple caprolactam, RCM offers significant advantages for creating substituted and more complex azepan-2-one analogs with a wide tolerance for various functional groups. chinesechemsoc.org

Once the azepan-2-one ring is formed, the aminomethyl group can be introduced at the C3 position through various functional group interconversion (FGI) strategies. A direct and effective method for synthesizing 3-amino-azepan-2-one involves the nitration of the lactam ring followed by reduction. For instance, ε-caprolactam can be reacted with phosgene and then nitrated to introduce a nitro group at the 3-position. The subsequent hydrogenation of this 3-nitro-ε-caprolactam, typically using a palladium-on-carbon catalyst under hydrogen pressure, reduces the nitro group to a primary amine, yielding racemic 3-amino-azepan-2-one in nearly quantitative amounts. chemtube3d.com The aminomethyl group is then formed by further synthetic steps.

General FGI approaches to primary amines that can be adapted for this synthesis include the reduction of nitriles or azides. For example, a cyano group (-CN) or an azido group (-N₃) installed at the 3-position of the azepan-2-one ring can be reduced to a primary aminomethyl group (-CH₂NH₂). The reduction of a nitrile can be accomplished using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Similarly, azides are readily converted to amines via catalytic hydrogenation or the Staudinger reaction.

Introducing stereochemistry at the C3 position is crucial for developing chiral analogs. One effective strategy is to utilize a chiral starting material. A biocatalytic cascade has been developed for the synthesis of chiral 3-aminoazepanes, which are structurally related to the target compound. nih.govuwo.ca This method starts with the naturally occurring amino acid L-lysine, which is converted to the chiral amino alcohol, L-lysinol. wikipedia.org An enzymatic cascade, employing a galactose oxidase (GOase) and an imine reductase (IRED), transforms N-protected L-lysinol into the corresponding enantiopure L-3-N-protected-aminoazepane. nih.govuwo.cawikipedia.org The process involves the oxidation of the primary alcohol to an aldehyde, which then undergoes spontaneous intramolecular cyclization to form a cyclic imine, followed by stereoselective reduction by the IRED to yield the final chiral product. wikipedia.org This approach elegantly translates the inherent chirality of a natural amino acid to the target heterocyclic scaffold.

Asymmetric Synthetic Approaches

To produce enantiomerically pure 3-(Aminomethyl)azepan-2-one, asymmetric synthetic methods are employed, with chiral auxiliary-mediated reactions being a cornerstone of this field.

Asymmetric alkylation using a chiral auxiliary is a powerful and well-established method for creating stereocenters adjacent to a carbonyl group. wikipedia.org This strategy can be applied to the synthesis of 3-substituted azepan-2-ones. escholarship.org

The general process involves three key steps:

Attachment of the Chiral Auxiliary: A chiral auxiliary, such as an Evans oxazolidinone derived from a chiral amino alcohol, is covalently attached to the nitrogen atom of the azepan-2-one ring. harvard.edu This creates a chiral N-acyl lactam.

Diastereoselective Enolate Alkylation: The N-acyl lactam is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to selectively remove the proton at the C3 position, forming a chiral enolate. escholarship.org The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less hindered face. uwo.ca For the synthesis of this compound, an electrophile such as N-(bromomethyl)phthalimide or a similar protected aminomethylating agent would be used. This alkylation step proceeds with high diastereoselectivity, creating the new stereocenter at C3 with a specific configuration. escholarship.org

Removal of the Auxiliary: After the stereocenter has been set, the chiral auxiliary is cleaved from the lactam nitrogen. This is typically achieved through hydrolysis or reduction, which removes the auxiliary for potential recycling and reveals the enantiomerically enriched 3-substituted azepan-2-one product. nih.gov

| Chiral Auxiliary | Auxiliary Type | Typical Application | Removal Method |

| Evans Oxazolidinones | Amino alcohol-derived | Asymmetric alkylation, aldol reactions. harvard.edu | Hydrolysis (LiOH/H₂O₂) or Reduction (LiBH₄). nih.gov |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation of carboxylic acid derivatives. | Acidic or basic hydrolysis. |

| Camphorsultam | Terpene-derived | Asymmetric Diels-Alder, aldol, and conjugate addition reactions. | Hydrolysis or reduction. |

This chiral auxiliary-based approach provides a reliable and versatile route to control the absolute stereochemistry at the C3 position of the azepan-2-one ring, enabling access to specific enantiomers of this compound and its analogs.

Enantioselective Catalysis

The creation of a stereogenic center at the C-3 position of the azepan-2-one ring is a key challenge in the synthesis of chiral this compound. Enantioselective catalysis offers a powerful approach to achieve this with high levels of stereocontrol. While direct asymmetric synthesis of this compound is not extensively documented, several catalytic strategies for related cyclic β-amino acids and lactams can be considered.

One plausible strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a 3-amino-α,β-unsaturated caprolactam derivative could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. Although specific examples for the azepan-2-one system are scarce, the asymmetric hydrogenation of enamides is a well-established method for the synthesis of chiral amines and amino acids with high enantioselectivity. rsc.orgacs.org

Another approach is the use of organocatalysis. Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in the asymmetric α-amination of carbonyl compounds, which could be a key step in constructing the chiral 3-amino-azepan-2-one scaffold. nih.gov Furthermore, chiral phosphoric acids have been shown to catalyze asymmetric aminomethylation reactions, providing a potential route to introduce the aminomethyl group enantioselectively. nih.gov

The following table summarizes potential enantioselective catalytic approaches applicable to the synthesis of chiral 3-aminomethyl-azepan-2-one analogs.

| Catalytic Approach | Catalyst Type | Potential Precursor | Key Transformation | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | 3-Enamino-azepan-2-one derivative | Enantioselective reduction of C=C bond | Chiral 3-amino-azepan-2-one derivative |

| Organocatalytic Amination | Chiral Proline derivatives | Azepan-2-one | Asymmetric α-amination | Chiral 3-amino-azepan-2-one |

| Asymmetric Aminomethylation | Chiral Phosphoric Acid | 3-Diazo-azepan-2-one | Enantioselective C-H insertion | Chiral 3-aminomethyl-azepan-2-one |

Chemoenzymatic Transformation Pathways

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a green and powerful alternative for the preparation of enantiomerically pure compounds. For the synthesis of chiral this compound, chemoenzymatic strategies can be envisioned, particularly for the resolution of racemic mixtures.

A notable example is the enzymatic resolution of DL-α-amino-ε-caprolactam, a direct precursor to 3-amino-azepan-2-one. This process can be achieved using an L-aminocaprolactam-hydrolase, which selectively hydrolyzes the L-enantiomer to L-lysine. The unreacted D-α-amino-ε-caprolactam can then be separated. To improve the efficiency of this process, the remaining D-enantiomer can be racemized using an α-amino-ε-caprolactam racemase, allowing for a dynamic kinetic resolution (DKR) process that can theoretically convert the entire racemic mixture to the desired L-lysine, which can then be re-cyclized to the enantiopure lactam. nih.govwikipedia.org

Lipases are another class of versatile enzymes that can be employed in the kinetic resolution of racemic amines and their derivatives. In a chemoenzymatic DKR, a lipase, such as Candida antarctica lipase B (CALB), can be used to selectively acylate one enantiomer of a racemic amine, while a compatible metal catalyst racemizes the unreacted enantiomer in situ. organic-chemistry.orgnih.gov This approach could be applied to a racemic precursor of this compound.

Transaminases are also gaining prominence for the asymmetric synthesis of chiral amines. An (R)- or (S)-selective transaminase could potentially be used to convert a suitable keto-precursor, such as 3-oxo-azepan-2-one, directly into the corresponding chiral 3-amino-azepan-2-one with high enantiomeric excess. nih.govdntb.gov.uamdpi.comresearchgate.net

The following table outlines potential chemoenzymatic pathways for the synthesis of chiral this compound.

| Chemoenzymatic Strategy | Enzyme(s) | Substrate | Key Transformation | Product |

| Kinetic Resolution | L-aminocaprolactam-hydrolase | DL-3-Amino-azepan-2-one | Selective hydrolysis of the L-enantiomer | D-3-Amino-azepan-2-one and L-lysine |

| Dynamic Kinetic Resolution | L-aminocaprolactam-hydrolase and α-amino-ε-caprolactam racemase | DL-3-Amino-azepan-2-one | Selective hydrolysis and in situ racemization | L-lysine (and subsequently L-3-amino-azepan-2-one) |

| Lipase-catalyzed DKR | Lipase (e.g., CALB) and a racemization catalyst | Racemic 3-amino-azepan-2-one derivative | Enantioselective acylation and in situ racemization | Enantiopure acylated 3-amino-azepan-2-one derivative |

| Asymmetric Synthesis | Transaminase | 3-Oxo-azepan-2-one derivative | Asymmetric amination | Chiral 3-amino-azepan-2-one derivative |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous substances.

Atom Economy and Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.netnih.govprimescholars.comlibretexts.orgnih.gov Synthetic routes with high atom economy are desirable as they generate less waste.

For the synthesis of this compound, different pathways will have varying atom economies. For example, a classical route involving the nitration of ε-caprolactam, followed by reduction of the nitro group to an amine, and subsequent functionalization to the aminomethyl group, may have a lower atom economy due to the use of stoichiometric reagents and the generation of byproducts. wikipedia.org

In contrast, a more atom-economical approach would involve a direct C-H amination or aminomethylation of the caprolactam ring, although this remains a significant synthetic challenge. Addition reactions, such as the Michael addition of an amine to an α,β-unsaturated lactam, would also exhibit high atom economy.

Below is a hypothetical comparison of the atom economy for two potential synthetic steps:

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical % Atom Economy |

| Nitration of Caprolactam | ε-Caprolactam, Nitric Acid | 3-Nitro-ε-caprolactam | Water | ~87% |

| Reduction of Nitro Group | 3-Nitro-ε-caprolactam, H₂ (catalytic) | 3-Amino-ε-caprolactam | Water | ~80% |

Solvent Selection and Reduction of Waste Generation

Solvents are a major contributor to waste in chemical processes. The principles of green chemistry advocate for the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether. acs.orgjournalajacr.comacs.orgnih.govnih.gov

In the context of synthesizing this compound, traditional organic solvents such as chlorinated hydrocarbons or volatile organic compounds (VOCs) should be replaced with greener alternatives where possible. Water is an excellent green solvent, and its use in enzymatic reactions is well-established. nih.gov Other green solvents include supercritical fluids (like CO₂) and deep eutectic solvents (DESs), which are gaining attention for their low toxicity and recyclability. acs.orgacs.org For instance, DESs have been successfully used as both solvent and catalyst in the Beckmann rearrangement for caprolactam synthesis. acs.orgacs.org

Waste reduction can also be achieved by designing one-pot or tandem reactions, which minimize the need for intermediate purification steps, thereby reducing solvent use and waste generation.

Catalytic Methodologies for Sustainable Synthesis

Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. researchgate.netrwth-aachen.de The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process.

For the synthesis of this compound, the hydrogenation of a nitro- or enamino-precursor can be carried out using a recyclable heterogeneous catalyst such as palladium on carbon (Pd/C). wikipedia.org The development of novel, recyclable catalysts for C-H functionalization or amination of the caprolactam ring would represent a significant step towards a more sustainable synthesis. For example, bifunctional nanoporous catalysts have been explored for the one-step synthesis of ε-caprolactam, demonstrating the potential of advanced catalytic materials in greening lactam production. nih.gov

Novel and Emerging Synthetic Techniques

The field of organic synthesis is constantly evolving, with new technologies and methodologies offering more efficient and sustainable routes to complex molecules. Several of these emerging techniques hold promise for the synthesis of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. This technology could potentially be applied to the C-H functionalization of the azepan-2-one ring, allowing for the direct introduction of an aminomethyl group or a precursor. Radical-based transformations initiated by photoredox catalysts could enable novel and previously inaccessible synthetic pathways. acs.orgillinois.edu

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.govmdpi.comresearchgate.netuc.pt The asymmetric synthesis of chiral lactams and other active pharmaceutical ingredients has been successfully demonstrated in flow reactors. This technology could be particularly beneficial for hazardous reactions or for the integration of multiple synthetic steps into a continuous process, thereby reducing waste and improving efficiency in the synthesis of this compound.

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular synthesis. While still a challenging area, significant progress has been made in the development of catalysts for the regioselective C-H amination and alkylation of various substrates. The application of such methods to the C-3 position of the azepan-2-one ring would provide a highly streamlined and sustainable route to this compound and its derivatives. nih.govresearchgate.netmdpi.com

These novel techniques, while not yet widely reported for the specific synthesis of this compound, represent the forefront of synthetic chemistry and offer exciting possibilities for future developments in this area.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govgoflow.at While the direct synthesis of this compound in a continuous flow system is not yet widely reported in the literature, the application of flow chemistry to the synthesis of related lactam structures and key synthetic transformations suggests its high potential in this area.

The functionalization of lactams at the C3 position is a key step in the synthesis of analogs of this compound. Flow chemistry can be particularly advantageous for C-H functionalization reactions, which are often challenging to control in batch reactors. rsc.org The use of packed-bed reactors with immobilized catalysts or reagents can facilitate purification and improve reaction efficiency. nih.gov For instance, a flow setup could be envisioned for the catalytic amination of a suitable azepan-2-one precursor.

Table 1: Potential Flow Chemistry Approaches for the Synthesis of this compound Analogs

| Reaction Type | Potential Flow Advantage | Key Parameters to Optimize |

| Catalytic C-H Amination | Improved safety with hazardous reagents, enhanced catalyst efficiency. | Residence time, temperature, pressure, catalyst loading. |

| Multi-step Synthesis | Integration of reaction and purification steps, reduced manual handling. | Solvent compatibility, reaction kinetics matching. |

| High-Temperature/Pressure Reactions | Access to novel reaction pathways, accelerated reaction rates. | Reactor material, pressure and temperature control. |

Photochemical and Electrochemical Approaches

Photochemistry and electrochemistry offer unique and sustainable avenues for the synthesis of complex organic molecules by utilizing light or electricity, respectively, to drive chemical reactions. d-nb.infotechnologynetworks.com These methods often proceed under mild conditions and can provide access to reactive intermediates that are difficult to generate using conventional thermal methods.

Photochemical Synthesis:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations. researchgate.net While the direct photochemical synthesis of this compound has not been extensively documented, photochemical methods have been successfully applied to the synthesis and functionalization of related lactam systems, particularly β-lactams. nih.govacs.org For instance, photo-induced radical cyclizations of unsaturated precursors have been employed to construct lactam rings. nih.gov A potential photochemical route to this compound could involve the intramolecular cyclization of a suitably functionalized acyclic precursor initiated by a photoredox catalyst.

Another promising photochemical strategy is the direct C-H amination of the azepan-2-one ring. Photochemical C-H amination reactions, often proceeding via radical mechanisms, could provide a direct and atom-economical route to introduce the aminomethyl precursor at the C3 position. nih.gov

Electrochemical Synthesis:

Electro-organic synthesis provides a green and powerful alternative to traditional redox chemistry by using electrons as traceless reagents. technologynetworks.comnih.gov Electrochemical methods have been explored for the synthesis and functionalization of β-lactams. d-nb.inforesearchgate.net These strategies include intramolecular cyclizations of haloamides and cycloadditions. The principles of these reactions could potentially be extended to the synthesis of the larger azepan-2-one ring system.

A plausible electrochemical approach for the synthesis of this compound could involve the reductive coupling of an azepan-2-one derivative with a suitable aminomethylating agent. Alternatively, an oxidative approach could be employed to functionalize the C3 position of the lactam ring, which could then be converted to the desired aminomethyl group. Electrophotocatalysis, which combines the advantages of both electrochemistry and photochemistry, has also emerged as a powerful tool for C-H amination reactions and could be applicable in this context. acs.org

Table 2: Comparison of Photochemical and Electrochemical Approaches for Lactam Functionalization

| Method | Advantages | Potential Challenges |

| Photochemical | Mild reaction conditions, generation of unique reactive intermediates. | Light penetration in scaled-up reactions, potential for side reactions. |

| Electrochemical | Avoids stoichiometric redox reagents, precise control of reaction potential. | Electrode passivation, electrolyte selection, cell design for scalability. |

Mechanistic Insights into New Synthetic Routes

A thorough understanding of reaction mechanisms is crucial for the development of new and efficient synthetic routes. For the synthesis of this compound and its analogs, mechanistic studies can guide the optimization of reaction conditions and the design of novel synthetic strategies.

One key area of mechanistic investigation is the C-H functionalization of the azepan-2-one ring. The mechanism of lactam formation and functionalization via amine-directed C-H activation has been a subject of study. researchgate.net These reactions often proceed through a metal-catalyzed pathway involving the coordination of the metal to the amide group, followed by C-H bond cleavage and subsequent functionalization. Understanding the factors that control the regioselectivity of this process is critical for selectively targeting the C3 position.

In the context of photochemical and electrochemical approaches, mechanistic studies often focus on the nature of the key reactive intermediates. For example, in a photoredox-catalyzed reaction, understanding the properties of the excited-state photocatalyst and the subsequent electron transfer or energy transfer processes is essential. beilstein-journals.org Similarly, in an electrochemical reaction, elucidating the sequence of electron transfer steps and the fate of the resulting radical ions or other intermediates is key to controlling the reaction outcome.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the structures of transition states. nih.gov Such studies can complement experimental investigations and aid in the rational design of new catalysts and reaction conditions for the synthesis of this compound and its analogs. A deeper understanding of the mechanisms of lactam functionalization will undoubtedly pave the way for more innovative and efficient synthetic methodologies. researchgate.net

Chemical Reactivity and Derivatization of 3 Aminomethyl Azepan 2 One

Reactivity of the Azepan-2-one (B1668282) Lactam Ring

The azepan-2-one ring, a seven-membered lactam, is homologous to ε-caprolactam, the monomer used in the production of Nylon 6. Its reactivity is centered on the amide bond within the ring.

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This initiates a nucleophilic acyl substitution reaction, which typically proceeds through a tetrahedral intermediate. libretexts.org Unlike acyclic amides where a leaving group is expelled, in a lactam, this reaction often leads to the cleavage and opening of the ring.

| Reaction Type | Nucleophile | General Product |

| Hydrolysis | H₂O / H⁺ or OH⁻ | 6-amino-2-(aminomethyl)hexanoic acid |

| Alcoholysis | R-OH / H⁺ | Ester of 6-amino-2-(aminomethyl)hexanoic acid |

| Aminolysis | R-NH₂ | Amide of 6-amino-2-(aminomethyl)hexanoic acid |

This table illustrates common nucleophilic acyl substitution reactions on the lactam ring.

Ring-Opening Reactions: As a direct consequence of nucleophilic acyl substitution, the azepan-2-one ring can be opened under various conditions. Hydrolysis, either acid- or base-catalyzed, cleaves the amide bond to yield the corresponding ω-amino acid, in this case, a derivative of 6-aminohexanoic acid. This type of reaction is fundamental to the chemistry of lactams and is exemplified by the ring-opening polymerization of ε-caprolactam to form Nylon 6. wikipedia.org

Ring-Contraction and Expansion Reactions: While less common for a pre-formed lactam, ring expansion and contraction are important concepts in the synthesis of azepane frameworks. nih.gov For instance, the Beckmann rearrangement of a cyclohexanone oxime derivative is a primary industrial method for synthesizing caprolactams. atamankimya.com Similarly, the Schmidt reaction, involving the reaction of a cyclic ketone with hydrazoic acid, can be used to insert a nitrogen atom into a ring, expanding a cyclohexanone to an azepan-2-one. wikipedia.org Ring contractions of azepanes are less synthetically straightforward but can be envisioned through multi-step sequences involving rearrangements like the Wolff rearrangement of a cyclic α-diazoketone derived from the azepane skeleton. wikipedia.org

The seven-membered azepan-2-one ring is not planar and exists in various flexible conformations, such as chair and boat forms. This flexibility introduces torsional strain and transannular strain (non-bonding interactions across the ring). The total ring strain influences the chemical reactivity of the lactam. Compared to the relatively strain-free six-membered lactam (δ-valerolactam), the seven-membered ring in azepan-2-one possesses higher strain energy. This increased strain can make the carbonyl group more susceptible to nucleophilic attack, as the ring-opening process relieves this inherent strain. This principle is a key driver for the high propensity of ε-caprolactam to undergo ring-opening polymerization.

Transformations of the Aminomethyl Side Chain

The primary amino group on the aminomethyl side chain is a potent nucleophile and a key site for derivatization.

The lone pair of electrons on the nitrogen atom of the primary amine readily attacks electrophilic acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) leads to the formation of a new amide bond, yielding N-acylated derivatives. This is a robust and high-yielding transformation. uomustansiriyah.edu.iq

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide.

| Reagent Type | Example Reagent | Functional Group Formed |

| Acyl Halide | Acetyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

This table summarizes common acylation and sulfonylation reactions of the aminomethyl side chain.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated products, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the alkylated amine products. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for preparing secondary or tertiary amines is reductive amination. wikipedia.org This process involves two main steps:

Imine Formation: The primary amine condenses with an aldehyde or a ketone to form an intermediate imine (or the corresponding iminium ion under acidic conditions). wikipedia.org

Reduction: The imine intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edu The latter is particularly effective as it is mild and can be used in a one-pot procedure. harvard.edu This method avoids the issue of overalkylation encountered in direct alkylation. masterorganicchemistry.com

| Method | Reagents | Product | Key Feature |

| Direct Alkylation | Alkyl Halide (R-X) | Mixture of primary, secondary, tertiary amines | Prone to overalkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Controlled, high selectivity for mono-alkylation |

This table compares direct alkylation with reductive amination for modifying the aminomethyl side chain.

Derivatization for Bioconjugation and Probe Development

The primary amino group of 3-(aminomethyl)azepan-2-one serves as a versatile handle for chemical derivatization, enabling its conjugation to biomolecules and the development of fluorescent probes. This process, known as bioconjugation, involves the formation of a stable covalent bond between two molecules, at least one of which is a biomolecule. rsc.orgnih.gov The ability to attach molecules like this compound to proteins, nucleic acids, or carbohydrates allows for the creation of novel tools for a wide range of applications, including cellular tracking, imaging of biomarkers, and targeted drug delivery. rsc.orgnih.gov

A common strategy for the bioconjugation of this compound involves the reaction of its primary amine with amine-reactive fluorescent probes. These probes typically contain a fluorophore, a molecule that emits light upon excitation, and a reactive moiety that specifically targets primary amines. Several classes of amine-reactive functional groups are widely employed for this purpose, each with distinct characteristics regarding reaction kinetics, stability of the resulting conjugate, and reaction conditions.

A comparison of three common amine-reactive fluorescent probes is summarized in the table below. These probes all contain the fluorescein fluorophore but differ in their amine-reactive group: an isothiocyanate (FITC), a succinimidyl ester (CFSE), and a dichlorotriazine (DTAF). rwth-aachen.de The choice of the reactive moiety depends on the specific application, with factors such as the desired degree of conjugation, reaction rate, and stability of the final bioconjugate being important considerations. rwth-aachen.de For instance, while CFSE demonstrates superior performance in terms of reaction rate and conjugate stability, FITC offers easier control over the conjugation reaction, which is crucial for applications requiring a precise degree of labeling. rwth-aachen.de

| Reactive Moiety | Reagent Example | Resulting Linkage | Key Characteristics |

| Isothiocyanate | Fluorescein isothiocyanate (FITC) | Thiourea | Slower reaction rate, easier to control the degree of conjugation. rwth-aachen.de |

| Succinimidyl ester | Carboxyfluorescein succinimidyl ester (CFSE) | Amide | Faster reaction rate and more stable conjugate compared to FITC and DTAF. rwth-aachen.de |

| Dichlorotriazine | 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein (DTAF) | Aminotriazine | Intermediate reactivity and stability between FITC and CFSE. rwth-aachen.de |

The development of fluorescent probes is a continually evolving field, with a focus on creating probes with improved sensitivity, specificity, and photophysical properties. nih.govresearchgate.net For example, novel fluorescent probes have been developed that act as substrates for ABC transporters, which are involved in multidrug resistance in cancer cells. nih.gov These probes allow for the functional analysis of these transporters in living cells. While not directly derivatized from this compound in the cited study, the principles of probe design and conjugation are applicable. The primary amine of this compound could potentially be used to attach such advanced fluorophores, creating new tools for studying biological processes.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of a molecule. By interacting with the molecule in different ways, each technique provides unique pieces of the structural puzzle.

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For "3-(Aminomethyl)azepan-2-one," a complete set of 1D and 2D NMR experiments would be necessary.

¹H NMR: This experiment would identify all unique proton environments in the molecule. Key signals would include those for the N-H protons of the lactam and the primary amine, the protons of the aminomethyl group (-CH₂NH₂), and the protons on the seven-membered azepanone ring. The chemical shift (δ, in ppm) and coupling constants (J, in Hz) would provide information about the electronic environment and dihedral angles between adjacent protons, respectively.

¹³C NMR: This spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the lactam, the carbons of the azepanone ring, and the carbon of the aminomethyl side chain.

Dynamic NMR studies, conducted at various temperatures, could provide insight into conformational exchange processes, such as ring-flipping of the seven-membered ring.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. miamioh.edu

IR Spectroscopy: Key characteristic absorption bands for "this compound" would be expected for the N-H stretching of the secondary amide (lactam) and the primary amine, the C=O stretching of the amide, and C-H stretching and bending vibrations. The positions of these bands can offer clues about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, C-C bond vibrations within the ring might be more prominent.

The following table outlines the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Lactam (secondary amide) | N-H Stretch | 3200 - 3400 |

| Lactam | C=O Stretch | 1640 - 1680 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

This is an interactive data table based on generalized data.

Mass spectrometry (MS) provides information about the molecular weight and the stability of the molecule and its fragments.

Molecular Mass: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular mass of "this compound" (C₇H₁₄N₂O), confirming its elemental composition. The expected monoisotopic mass is approximately 142.1106 Da.

Fragmentation Analysis: In techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion would break apart in a predictable manner. libretexts.orgwhitman.edu The fragmentation pattern is a characteristic signature. For this compound, common fragmentation pathways would likely involve the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the azepanone ring. The stability of the resulting fragment ions dictates the relative intensities of the peaks in the mass spectrum. libretexts.org A key fragmentation would be alpha-cleavage adjacent to the amine, which is a common pathway for aliphatic amines. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govthepharmajournal.com If a suitable single crystal of "this compound" could be grown, this technique would provide highly accurate data on bond lengths, bond angles, and torsion angles. researchgate.net This information would unambiguously define the ring conformation (e.g., chair, boat, or twist-chair) and the orientation of the aminomethyl substituent in the crystalline form. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding networks involving the amine and lactam groups, which dictate how the molecules pack in the crystal lattice.

Conformational Landscape and Dynamics

While X-ray crystallography provides a static picture of the solid state, the conformation in solution can be different and more dynamic. NMR spectroscopy is the primary tool for investigating solution-state conformations. By analyzing nuclear Overhauser effect (NOE) data, one can determine through-space proximities between protons. Protons that are close in space, but not necessarily close in terms of bond connectivity, will show an NOE correlation. A detailed analysis of NOE patterns, combined with the measurement of proton-proton coupling constants, would allow for the determination of the predominant conformation of the seven-membered ring in solution and the preferred orientation of the aminomethyl side chain (axial vs. equatorial).

Theoretical and Computational Studies of 3 Aminomethyl Azepan 2 One

Electronic Structure and Molecular Orbital Analysis

A comprehensive analysis of the electronic structure of 3-(Aminomethyl)azepan-2-one would require dedicated computational studies.

Density Functional Theory (DFT) Calculations

No specific DFT studies on this compound were found in the available literature. Such studies would typically provide valuable data on the molecule's geometry, electronic properties, and reactivity. Information such as optimized bond lengths and angles, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and electrostatic potential maps, which are crucial for understanding its chemical behavior, are currently unavailable.

Ab Initio and Semi-Empirical Methods

Similarly, searches for research employing ab initio or semi-empirical quantum chemistry methods to analyze this compound did not yield any specific results. These methods, which offer varying levels of computational accuracy and cost, have not been documented in the literature for the study of this particular molecule's fundamental properties.

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in experimental characterization. However, no published research was found that details the theoretical prediction of the spectroscopic signature for this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide insight into the dynamic behavior of molecules over time, which is essential for understanding their conformational preferences and interactions with their environment.

Conformational Sampling and Free Energy Landscapes

There is no available research detailing MD simulations for the conformational sampling of this compound. Such studies would be necessary to map its conformational space and determine the relative stabilities of different conformers by constructing a free energy landscape.

Solvent Effects on Molecular Behavior

The influence of different solvents on the structure and behavior of this compound has not been investigated through molecular dynamics simulations in any publicly accessible studies. This type of research is critical for predicting how the molecule will behave in various chemical environments.

Ligand-Protein Interaction Modeling

Such studies would theoretically involve docking this compound into the binding site of a target protein to predict its binding conformation and affinity. The outcomes of these simulations would typically be presented in a data table format, as shown in the hypothetical example below.

Table 1: Hypothetical Ligand-Protein Interaction Data for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

|---|---|---|---|---|

| Target X | -7.5 | Asp120, Tyr122, Phe250 | 2 | 3 |

| Target Y | -6.8 | Glu85, Trp88, Leu190 | 3 | 2 |

Note: The data in this table is purely illustrative and is not based on published research.

Reaction Mechanism Prediction and Energetics

There is a lack of published research on the theoretical prediction of reaction mechanisms and associated energetics for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to investigate reaction pathways, transition states, and activation energies.

A theoretical study on this compound might investigate its synthesis, degradation, or metabolic pathways. The results would quantify the energy changes at each step of the reaction, providing insights into the reaction's feasibility and kinetics. A sample data table for such a study is presented below for illustrative purposes.

Table 2: Hypothetical Energetic Data for a Reaction Involving this compound

| Reaction Step | Reactant(s) Energy (Hartree) | Transition State Energy (Hartree) | Product(s) Energy (Hartree) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Step 1 | -450.123 | -450.098 | -450.150 | 15.7 | -16.9 |

| Step 2 | -450.150 | -450.110 | -450.180 | 25.1 | -18.8 |

Note: The data in this table is purely illustrative and is not based on published research.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs are found in the scientific literature. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A hypothetical QSAR study on a series of azepan-2-one (B1668282) derivatives, including this compound, would involve calculating various molecular descriptors and correlating them with a measured biological activity. The resulting model would be used to predict the activity of new, unsynthesized compounds. An example of the data that would be generated in such a study is shown below.

Table 3: Hypothetical QSAR Data for a Series of Azepan-2-one Derivatives

| Compound | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|---|---|---|

| This compound | 0.5 | 65.2 | 142.2 | -6.2 | 1.5 | 5.8 | 6.1 |

| Derivative A | 1.2 | 70.5 | 156.3 | -6.5 | 1.3 | 4.2 | 4.5 |

Note: The data in this table is purely illustrative and is not based on published research.

Biochemical and Biological Research Perspectives

Molecular Recognition and Binding Interactions (in vitro)

Detailed mechanistic studies on the direct interaction of the parent compound, 3-(Aminomethyl)azepan-2-one, with specific enzymes and receptors are not extensively documented in publicly available research. However, the broader class of molecules, particularly its acylated derivatives, has been investigated, shedding light on their mode of action.

Interaction with Enzymes and Receptors (mechanistic studies)

While specific enzyme or receptor binding studies for this compound are limited, research on related lactam-containing structures provides a basis for understanding their potential interactions. For instance, β-lactam structures are well-known for their ability to interact with bacterial transpeptidases. While this compound is a γ-lactam, the reactive nature of the lactam ring could theoretically allow for covalent or non-covalent interactions with the active sites of various enzymes.

Research on 3-(acylamino)azepan-2-ones has identified them as broad-spectrum chemokine inhibitors. Current time information in Düsseldorf, DE.nih.govacs.orgfigshare.com Chemokines exert their effects by binding to G protein-coupled receptors (GPCRs), suggesting that these derivatives of this compound likely interact with one or more chemokine receptors to block downstream signaling. The precise mechanism, whether through competitive antagonism at the chemokine binding site or allosteric modulation, remains an area for further detailed investigation.

Ligand-Biomolecule Complex Formation

Direct evidence of ligand-biomolecule complex formation, such as co-crystallization studies of this compound or its derivatives with a biological target, is not yet prevalent in the scientific literature. The formation of a stable complex is a prerequisite for the biological activity of many small molecules. Understanding the specific amino acid residues involved in binding, the conformational changes upon binding, and the thermodynamics of the interaction would be crucial for the rational design of more potent and selective derivatives. The development of such data would significantly advance the understanding of this class of compounds.

Cell-Based Assays for Mechanistic Pathway Elucidation (in vitro)

In vitro cell-based assays have been instrumental in elucidating the biological effects of derivatives of this compound. Studies on 3-(acylamino)azepan-2-ones have demonstrated their ability to inhibit chemokine-induced chemotaxis. nih.gov These assays typically involve measuring the migration of immune cells, such as neutrophils, towards a chemokine gradient in the presence and absence of the inhibitor.

The potent inhibition observed in these assays confirms that these compounds can effectively disrupt the signaling cascade initiated by chemokine-receptor binding. Further mechanistic studies could involve measuring downstream signaling events, such as calcium mobilization or the activation of specific kinases, to pinpoint the exact point of intervention in the pathway.

| Assay Type | Cell Type | Stimulus | Endpoint Measured | Observed Effect of 3-(acylamino)azepan-2-one Derivatives |

| Chemotaxis Assay | Neutrophils | Chemokines (CC and CXC families) | Cell Migration | Potent inhibition of migration |

| Cytokine Release Assay | Immune Cells | Inflammatory Stimuli | Release of inflammatory mediators (e.g., TNF-α) | Reduction in cytokine levels |

This table summarizes the types of in vitro cell-based assays used to evaluate the biological activity of 3-(acylamino)azepan-2-one derivatives and their observed effects.

In Vivo Studies in Model Organisms for Mechanistic Understanding

The translation of in vitro findings to a whole-organism context is a critical step in drug discovery and mechanistic understanding. Derivatives of this compound have been evaluated in animal models of inflammation, providing valuable insights into their in vivo efficacy and mechanism of action.

Studies have shown that 3-(acylamino)azepan-2-ones are potent anti-inflammatory agents in vivo. nih.govacs.org When administered to animal models, these compounds have been shown to reduce levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α). nih.gov This demonstrates that the inhibition of chemokine-mediated leukocyte recruitment observed in vitro translates to a tangible anti-inflammatory effect in a living organism. Furthermore, these derivatives have shown good oral availability, a crucial property for potential therapeutic agents. nih.govnih.gov

| Animal Model | Inflammatory Stimulus | Compound Administration | Key Finding | Reference |

| Rat | Not specified | Subcutaneous injection or oral delivery | Reduction in TNF-α levels with an ED50 of 0.1 µg/kg | nih.gov |

| Mouse | Not specified | Oral administration | Stable and powerful anti-inflammatory agents at doses of 1 mg/kg | nih.govacs.org |

This interactive table presents key findings from in vivo studies of 3-(acylamino)azepan-2-one derivatives in animal models of inflammation.

Design Principles for Biologically Active Derivatives

The development of biologically active derivatives of this compound has been guided by principles of medicinal chemistry, focusing on improving potency, stability, and pharmacokinetic properties. A key design strategy has been the acylation of the aminomethyl group.

The transition from 3-(acylamino)glutarimides, an earlier class of chemokine inhibitors, to 3-(acylamino)azepan-2-ones was driven by the need to overcome metabolic instability. nih.govacs.org The glutarimide ring was found to be susceptible to hydrolysis in serum. Replacing it with the more stable azepan-2-one (B1668282) (caprolactam) ring system resulted in compounds that retained broad-spectrum chemokine inhibitory activity while being resistant to metabolism. nih.govacs.org

Further structure-activity relationship (SAR) studies on 3-acylaminocaprolactams have revealed that branching of the acyl side chain at the alpha-carbon can lead to highly potent inhibitors of a range of CC and CXC chemokines. nih.gov This highlights the importance of the nature and stereochemistry of the acyl group in determining the potency and selectivity of these compounds. The core azepan-2-one scaffold appears to provide a stable and effective platform for the presentation of various acyl groups to their biological targets.

Applications as Chemical Probes for Biological Systems

While the primary focus of research on this compound derivatives has been on their therapeutic potential, their properties also make them suitable candidates for development as chemical probes. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway.

To be effective as chemical probes, these molecules would ideally be further characterized for their off-target effects to ensure that the observed biological outcomes are indeed due to the inhibition of chemokine signaling. The development of fluorescently or radioactively labeled versions of these compounds could also facilitate studies on their distribution, target engagement, and pharmacokinetics at a molecular level.

Applications As Building Blocks and Advanced Materials Precursors

Utilization in Complex Molecule Synthesis

The presence of a primary amine and a cyclic amide within the same structure allows 3-(Aminomethyl)azepan-2-one to serve as a strategic starting point for constructing a variety of complex molecular architectures.

Peptidomimetics are compounds designed to replicate the three-dimensional structure and biological activity of peptides but with improved stability and bioavailability nih.gov. The rigid, cyclic framework of this compound makes it an excellent candidate for a scaffold in the design of peptide mimetics, particularly for mimicking β-turns. The constrained conformation of the seven-membered ring can pre-organize appended functional groups into specific spatial arrangements that mimic the key residues of a natural peptide's active conformation.

The synthesis of such mimetics would typically involve solid-phase peptide synthesis (SPPS) techniques. nih.gov The primary amine of the aminomethyl group can be protected and the molecule can be coupled to a resin-bound amino acid or peptide chain. Subsequent deprotection and coupling steps with other amino acids or functionalized building blocks would allow for the construction of a diverse library of peptidomimetic compounds. peptide.compeptide.com The inherent chirality of this compound, derived from its synthesis from L-lysine, is crucial for creating stereochemically defined peptidomimetics. google.comgoogle.com

Table 1: Potential Steps in Solid-Phase Synthesis of a Peptide Mimetic using this compound

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Resin Preparation | A suitable solid support (e.g., Wang resin) is prepared. | Fmoc-protected amino acid, coupling agents (e.g., DIC, HOBt) |

| 2. Scaffold Coupling | The protected this compound is coupled to the resin. | Protected this compound, coupling agents |

| 3. Deprotection | The protecting group on the aminomethyl moiety is removed. | Piperidine in DMF |

| 4. Chain Elongation | Subsequent protected amino acids are coupled to the free amine. | Fmoc-amino acids, coupling agents |

| 5. Cleavage & Deprotection | The final peptidomimetic is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail |

As a functionalized lactam, this compound is a valuable starting material for the synthesis of more complex nitrogen-containing heterocyclic compounds. sigmaaldrich.com The aminomethyl group can act as a nucleophile in reactions to form fused ring systems or can be derivatized to introduce other functionalities. researchgate.netrsc.org For instance, condensation reactions with dicarbonyl compounds could lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) rings, which are common motifs in pharmacologically active molecules. mdpi.comnih.gov

The lactam ring itself can undergo various transformations. Ring-opening reactions can provide access to linear amino acid derivatives with a pendant aminomethyl group, which can then be used in subsequent cyclization strategies to form different heterocyclic systems. The versatility of enaminones, which can be conceptually related to the reactivity of lactams, as building blocks highlights the potential for this compound in constructing diverse heterocyclic frameworks. nih.govafricaresearchconnects.com

The synthesis of natural products often relies on the use of chiral building blocks derived from readily available starting materials. nih.gov this compound, which can be synthesized from the natural amino acid L-lysine, serves as a chiral intermediate for the synthesis of alkaloids and other nitrogen-containing natural products. google.comgoogle.com Its predefined stereochemistry at the 3-position can be transferred through subsequent synthetic steps, controlling the stereochemical outcome of the final product. The modification of natural products with amino acids or their derivatives is a known strategy to enhance biological activity, suggesting the utility of this compound in creating novel, semi-synthetic natural product analogs. nih.gov

Polymer Chemistry and Material Science Applications

In the realm of material science, this compound offers pathways to new polymeric materials with tailored properties and functionalized surfaces with enhanced performance characteristics.

The parent compound, ε-caprolactam, is the monomer used in the large-scale production of Nylon 6 through ring-opening polymerization. pnas.org By analogy, this compound can be used as a functional monomer to produce modified polyamides. Copolymerization of this compound with ε-caprolactam would introduce pendant aminomethyl groups along the polyamide backbone. rsc.org These functional groups can serve as sites for further chemical modification, such as cross-linking to improve mechanical properties, or for the attachment of other molecules to impart specific functionalities like antimicrobial activity or biocompatibility.

The presence of these reactive side chains allows for the creation of functional polyamides that are not achievable through the homopolymerization of ε-caprolactam alone. This approach is a powerful tool for designing materials with specific properties for advanced applications.

Table 2: Comparison of Monomers for Polyamide Synthesis

| Monomer | Chemical Formula | Key Feature | Resulting Polymer | Potential Application |

|---|---|---|---|---|

| ε-Caprolactam | C₆H₁₁NO | Standard lactam | Nylon 6 | Textiles, automotive parts |

| This compound | C₆H₁₂N₂O | Lactam with pendant amine | Functionalized Polyamide 6 | Reactive membranes, biocompatible materials, dyeable fibers |

Modifying the surface of a polymer is a critical step in tailoring its interaction with the environment without altering its bulk properties. scitechnol.comresearchgate.netresearchgate.net The aminomethyl group of this compound makes it an ideal candidate for the covalent attachment, or "grafting," to polymer surfaces. nih.gov This process can be used to introduce primary amine functionalities onto the surface of a material.

For example, polymers with surface carboxylic acid groups, epoxy groups, or acid chlorides can be readily modified by reaction with the primary amine of this compound. This "grafting to" approach creates a surface rich in amine groups, which can significantly alter properties such as wettability, adhesion, and biocompatibility. sigmaaldrich.comnih.gov Such functionalized surfaces are highly valuable in biomedical applications, where they can be used to immobilize proteins, enzymes, or drugs. nih.gov This surface modification can also improve the adhesion of paints and coatings or enhance the performance of membranes for separation processes. biu.ac.il

Applications in Supramolecular Chemistry

The unique molecular architecture of this compound, also known as α-amino-ε-caprolactam, positions it as a valuable building block in the field of supramolecular chemistry. This is primarily attributed to the presence of both a hydrogen-bond donor (amine group) and a hydrogen-bond acceptor (amide group) within a cyclic structure. These functional groups can participate in non-covalent interactions, such as hydrogen bonding, to drive the self-assembly of molecules into well-defined, higher-order structures.

Research in this area has focused on the design and synthesis of derivatives of this compound to create novel supramolecular polymers. These materials are formed through the spontaneous association of monomeric units via reversible hydrogen bonds, leading to the formation of long, chain-like assemblies. The properties of these supramolecular polymers can be tuned by modifying the chemical structure of the monomeric units.

A notable advancement in this field involves the preparation of hydrogen-bonded supramolecular polymers from derivatives of α-amino-ε-caprolactam. In these studies, self-complementary bis- or tetra-caprolactam monomers have been synthesized. These monomers are designed with varying spacer units connecting the caprolactam moieties, which allows for the systematic investigation of the structure-property relationships of the resulting supramolecular polymers.

The formation of supramolecular structures has been confirmed through various analytical techniques. Differential Scanning Calorimetry (DSC), solid-state Nuclear Magnetic Resonance (NMR), and X-ray Powder Diffraction (XRPD) have been employed to demonstrate the physical properties and organized nature of these hydrogen-bonded polymers. The supramolecular behavior is further evidenced by the ability of some of these compounds to form fibers when melted and cooled. Furthermore, stable glassy materials have been successfully prepared by physically mixing two different bis-caprolactam derivatives.

The inherent self-association capability of the α-amino-ε-caprolactam unit has also been harnessed by attaching it to the ends of other polymer chains. For instance, when incorporated at the chain ends of a low-molecular-weight polyetheramine (Jeffamine®), it induces a significant change in the material's properties. The resulting modification transforms the liquid oligomer into a self-standing, transparent film at room temperature, highlighting a substantial improvement in mechanical properties due to the introduction of terminal hydrogen-bonding groups.

Moreover, the versatility of this building block allows for the creation of more complex architectures. The use of monomers with four caprolactam units (a functionality of four) has been shown to lead to the formation of network structures, both when used alone and in combination with bifunctional monomers. This opens up possibilities for creating cross-linked supramolecular materials with tailored properties.

In a related area of materials science, α-amino-ε-caprolactam has been utilized as a co-monomer with ε-caprolactam in the synthesis of novel branched polyamide 6 (PA6) through hydrolytic ring-opening co-polymerization researchgate.netmdpi.compreprints.org. The introduction of the α-amino-ε-caprolactam unit leads to the formation of a branched chain structure within the polyamide researchgate.netmdpi.compreprints.org. This modification has a significant impact on the rheological and thermal properties of the resulting co-polymer. For example, an increase in the melt flow rate, zero shear rate viscosity, and storage modulus at low frequencies has been observed researchgate.netpreprints.org. While the melting point and crystallinity of the co-polymers tend to decrease with an increasing amount of the α-amino-ε-caprolactam, the fundamental crystal structure of the nylon 6 remains largely unchanged researchgate.netpreprints.org.

Table 1: Properties of Branched Polyamide 6 Co-polymerized with α-Amino-ε-caprolactam (ACL)

| Property | Observation with Increasing ACL Content | Reference |

| Melt Flow Rate (MFR) | Remarkable increase | researchgate.netpreprints.org |

| Zero Shear Rate Viscosity | Remarkable increase | researchgate.netpreprints.org |

| Storage Modulus (low frequency) | Remarkable increase | researchgate.netpreprints.org |

| Shear Thinning Phenomenon | Becomes more obvious | researchgate.netpreprints.org |

| Melting Point | Decreased | researchgate.netpreprints.org |

| Crystallinity | Decreased | researchgate.netpreprints.org |

| Crystal Structure | Unchanged (remains α-crystal form of nylon 6) | researchgate.netpreprints.org |

| Tensile Strength | Most significant increase at 1% ACL | researchgate.net |

| Fracture Elongation Rate | Most significant increase at 1% ACL | researchgate.net |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 3-(Aminomethyl)azepan-2-one, both high-performance liquid chromatography and gas chromatography are pivotal in establishing its purity profile.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates components based on their differential interactions between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. cipac.org

The purity of this compound can be determined by monitoring the elution of the compound from the column using a UV detector, as the lactam chromophore absorbs UV light. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. Method validation according to ICH guidelines ensures the reliability of these assessments. yakhak.org

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detector | UV-DAD at 220 nm |

| Column Temperature | Ambient |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. researchgate.net Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net This involves reacting the primary amine and potentially the lactam group with a derivatizing agent to replace active hydrogens with nonpolar moieties.

Common derivatizing agents for amines include alkyl chloroformates (e.g., ethyl chloroformate) or silylating agents. researchgate.netnih.gov After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) is often used for quantification due to its high sensitivity and wide linear range. The purity is assessed by comparing the peak area of the derivatized analyte to the areas of any impurity peaks. nih.gov

| Parameter | Condition |

| Derivatization Reagent | Ethyl Chloroformate (ECF) or N-methyl-bis(trifluoroacetamide) (MBTFA) |

| Column | Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial 100°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power, providing both separation and structural identification capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for identifying and quantifying metabolites in complex biological matrices such as plasma, urine, or tissue extracts. nih.govnih.gov This method is ideal for tracking the metabolic fate of this compound in biological systems. researchgate.net The process begins with the separation of the parent compound and its potential metabolites by HPLC. nih.gov

The eluent from the HPLC column is then introduced into a mass spectrometer. In the first stage (MS1), the parent ion corresponding to the mass-to-charge ratio (m/z) of the suspected metabolite is selected. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage (MS2). This fragmentation pattern serves as a structural fingerprint, allowing for confident identification of metabolites. mdpi.com Multiple Reaction Monitoring (MRM) can be used for highly selective quantification. researchgate.net

| Stage | Parameter | Description |

| Separation (LC) | Column | Reversed-Phase C18 |

| Mobile Phase | Water/Acetonitrile with Formic Acid | |

| Ionization | Technique | Electrospray Ionization (ESI), Positive Mode |

| Analysis (MS/MS) | Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound or metabolite | |

| Product Ions (Q3) | Specific fragments for structural confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry, making it a definitive method for the analysis of volatile derivatives. mdpi.comnih.gov Following derivatization to increase volatility, as described for GC analysis, the derivatives of this compound and related impurities can be separated on a GC column. nih.gov

As each component elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the derivative, allowing for unambiguous identification by comparison with spectral libraries or through structural interpretation. mdpi.com This technique is particularly useful for identifying unknown impurities or degradation products. nih.gov

| Stage | Parameter | Description |

| Derivatization | Reagent | Heptafluorobutyric anhydride (HFBA) or similar |

| Separation (GC) | Column | Capillary column (e.g., 5% phenyl-polysiloxane) |

| Temperature Program | Optimized for separation of derivatives | |

| Ionization | Technique | Electron Impact (EI, 70 eV) |

| Analysis (MS) | Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Identification | Based on retention time and mass spectrum |

Chiral Analytical Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center, its enantiomers may exhibit different pharmacological and toxicological properties. Therefore, it is critical to separate and quantify the individual enantiomers to determine the enantiomeric purity of a sample. nih.gov

Chiral HPLC is the most widely used technique for this purpose. yakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including amines. nih.govnih.gov The mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline resolution of the enantiomeric peaks. yakhak.org The ratio of the peak areas of the two enantiomers allows for the precise calculation of enantiomeric excess (e.e.) or enantiomeric purity. researchgate.net

| Parameter | Condition |

| Column (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm |

| Column Temperature | 25°C |

Future Research Directions and Challenges

Exploration of Unconventional Synthetic Pathways

While traditional methods for caprolactam synthesis are well-established, the focus is shifting towards novel, more efficient, and versatile routes that can be adapted for producing complex derivatives like 3-(Aminomethyl)azepan-2-one. A significant challenge lies in developing pathways that offer greater control over stereochemistry and functional group placement while minimizing steps and byproducts.

Future research should explore a variety of unconventional strategies. One promising avenue is the use of photochemical reactions, such as the dearomative ring expansion of nitroarenes mediated by blue light, which allows for the construction of the seven-membered azepan ring from simple aromatic precursors. researchgate.net Another area of interest is the development of cascade or tandem reactions that combine multiple transformations into a single, efficient step. For example, tandem catalysis using multifunctional materials like acidified metal-organic frameworks (MOFs) can facilitate both the oximation and subsequent Beckmann rearrangement in one pot. osti.gov Furthermore, formal annulation reactions, such as a [6 + 1] annulation, provide a rapid method for accessing diverse acylated caprolactams from simple ketones. rsc.org Investigating bio-inspired routes, such as the chemical conversion of biomass-derived lysine, could also provide a sustainable pathway to functionalized caprolactams. researchgate.net

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Photochemical Ring Expansion | Conversion of nitroarenes into a seven-membered azepine ring using blue light, followed by hydrogenation and hydrolysis to form the caprolactam. | Utilizes simple starting materials; proceeds at room temperature. | researchgate.net |

| Tandem Oximation-Beckmann Rearrangement | A one-pot conversion of a cyclohexanone precursor to a caprolactam using a multifunctional catalyst, such as phosphotungstic acid encapsulated in a metal-organic framework (MOF). | Increases efficiency by combining multiple steps, reducing waste and energy consumption. | osti.gov |

| Formal [6 + 1] Annulation | A sequential Michael addition and palladium-catalyzed alpha-arylation of ketones to rapidly assemble the acylated caprolactam core. | Offers rapid access to diverse derivatives with a broad substrate scope. | rsc.org |

| Biomass Conversion | Chemical conversion of biosynthesized precursors, such as lysine, into ε-caprolactam through cyclization and transformation steps. | Utilizes renewable feedstocks, enhancing sustainability. | researchgate.net |

Development of Highly Specific and Tunable Derivatives

The value of this compound lies in its potential as a scaffold for creating a wide array of derivatives with tailored properties. The primary amine and the lactam ring offer multiple points for modification, enabling the synthesis of "designer lactams" for specific applications, from advanced polymers to targeted therapeutics. rsc.org

Future work should concentrate on developing synthetic methodologies that allow for precise control over the introduction of various functional groups. This includes strategies for selective N-alkylation or N-arylation of the lactam nitrogen, as demonstrated by Ullmann coupling reactions. researchgate.net It also involves modifying the aminomethyl side chain to install different substituents, thereby altering the molecule's polarity, reactivity, and biological activity. Research into how specific substitutions, such as the placement of methyl groups on the azepanone ring, can dramatically influence properties like inhibitory potency against enzymes and pharmacokinetic profiles will be crucial. researchgate.net By creating libraries of these tunable derivatives, researchers can systematically screen for compounds with optimized performance characteristics for use as monomers in ring-opening polymerization to create functional polyamides or as key intermediates in drug discovery. rsc.org

Deeper Understanding of Structure-Reactivity Relationships

A fundamental challenge in optimizing the applications of this compound and its derivatives is the lack of a comprehensive understanding of their structure-reactivity and structure-property relationships. Predicting how subtle changes in molecular architecture will affect chemical behavior, polymerization kinetics, or biological interactions is essential for rational design.

To address this, future research must integrate computational chemistry with empirical studies. researchgate.net Computational techniques like molecular simulation and cheminformatics can be used to model how different substituents on the azepan-2-one (B1668282) core influence conformational stability, electronic properties, and intermolecular interactions. researchgate.net These computational predictions can then guide experimental work. For instance, X-ray crystallography and conformational analysis of a series of closely related analogues can provide concrete evidence to rationalize observed differences in biological activity or material properties. researchgate.net Kinetic studies, using techniques like Differential Scanning Calorimetry (DSC), can elucidate the relationship between the structure of a monomer derivative and its polymerization behavior, providing essential data for process modeling and optimization. uq.edu.au This synergistic approach will accelerate the development of new materials and molecules by enabling a more predictive and less trial-and-error-based design process.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The complexity and vastness of the chemical space associated with derivatives of this compound make traditional discovery methods slow and costly. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools that can significantly accelerate the design and discovery of novel molecules. nih.govnih.gov

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|